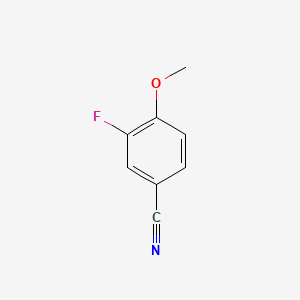

3-Fluoro-4-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379095 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-62-4 | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-methoxybenzonitrile CAS number 331-62-4 properties

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4)

Authored by a Senior Application Scientist

Abstract

This compound, registered under CAS Number 331-62-4, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1] Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and a methoxy substituent, offers a versatile platform for constructing complex molecules.[1] The interplay between these functional groups provides multiple reaction sites and imparts desirable physicochemical properties, such as enhanced metabolic stability and unique electronic characteristics, to derivative compounds.[1] This guide provides an in-depth analysis of its properties, well-established synthesis protocols, reactivity profile, and critical applications, particularly as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their innovation pipelines.

Core Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white crystalline solid with a purity often exceeding 98%, ensuring reproducibility in complex synthetic pathways.[1][2][3]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 331-62-4 | [2][4][5] |

| Molecular Formula | C₈H₆FNO | [2][6] |

| Molecular Weight | 151.14 g/mol | [2][4][6] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 97 - 102 °C | [2][4] |

| Boiling Point | 98 °C @ 1.5 mmHg | [2] |

| Synonyms | 4-Cyano-2-fluoroanisole | [2] |

Spectroscopic Signature

The structural integrity of this compound can be unequivocally verified through standard spectroscopic techniques. The following data represents the expected spectral characteristics based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of eight distinct carbon environments. Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the methoxy carbon (-OCH₃) around 55-60 ppm, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JC-F).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[7]

-

~2230 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration.

-

~1200-1300 cm⁻¹: A strong band corresponding to the C-F (aryl-fluoride) stretch.

-

~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methoxy group.

-

~1020-1250 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy ether group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 151.0433 Da.[7][8]

Synthesis and Chemical Reactivity

The utility of this compound is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

Validated Synthesis Protocol: Rosenmund–von Braun Reaction

A common and reliable method for synthesizing this compound is the cyanation of 2-fluoro-4-bromoanisole using copper(I) cyanide.[9] This reaction provides a direct and efficient route to the target molecule.

Step-by-Step Methodology: [9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 20 g of 2-fluoro-4-bromoanisole and 9.8 g of copper(I) cyanide in 100 mL of dimethylformamide (DMF).

-

Heating: Heat the reaction mixture under reflux for approximately ten hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Work-up (Quenching): After cooling to room temperature, add an aqueous solution of 20 g of ferric chloride in 100 mL of water to the reaction mixture. This step helps to complex with and remove excess cyanide.

-

Extraction: Extract the reaction product with toluene.

-

Washing: Wash the organic layer successively with water, a saturated aqueous solution of sodium carbonate, and finally, a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent (toluene) by rotary evaporation.

-

Purification: Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (10:1) eluent system. Further purification can be achieved by recrystallization from ethanol to yield the final product. A typical yield for this process is around 68%.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of this compound arises from the distinct reactivity of its three functional domains, allowing for selective transformations.[1]

-

The Nitrile Group: This is often the primary site of transformation. It can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1] It can also participate in [3+2] cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring. Crucially, in drug development, the C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[1]

-

The Methoxy Group: This group acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution. It also presents a handle for ether cleavage using strong acids like HBr or Lewis acids like BBr₃ to reveal a phenol, providing another point for diversification.[1]

Applications in Research and Development

The unique combination of features makes this compound a valuable intermediate across several high-value R&D sectors.[2]

-

Pharmaceutical Development: This is the most prominent area of application. The compound serves as a crucial starting material or intermediate in the synthesis of diverse pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2] Its derivatives are integral to the creation of novel, biologically active compounds.[2] For example, it is a known precursor in the synthesis of Acoramidis, an investigational drug for treating transthyretin amyloidosis.[10]

-

Agrochemicals: In crop protection, this molecule is used to formulate effective herbicides and pesticides, where the fluoro- and methoxy- substitutions can tune the selectivity and efficacy of the final active ingredient.[2]

-

Material Science: The compound is employed in the synthesis of specialty polymers and advanced materials. The incorporation of the fluorinated benzonitrile moiety can enhance properties such as thermal stability, chemical resistance, and dielectric performance compared to non-fluorinated analogues.[2]

-

Fluorescent Probes: Its aromatic structure serves as a core for developing fluorescent probes used in biological imaging, enabling researchers to visualize and study cellular processes with high precision.[2]

Safety, Handling, and Storage

As a toxic substance, proper handling of this compound is critical to ensure laboratory safety.

| Category | Information | Reference(s) |

| Hazard Class | 6.1 (Toxic Solids) | [3][5] |

| UN Number | UN3439 | [3][5] |

| Hazard Statements | H301: Toxic if swallowed. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up. | |

| Storage | Store at room temperature in a dry, dark, and well-ventilated place. | [2][11] |

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor/physician.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than a simple chemical; it is a key enabler of chemical innovation.[1] Its well-defined physicochemical properties, reliable synthesis, and predictable, versatile reactivity make it an invaluable building block for chemists in both academic and industrial settings. Its proven role in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this scaffold to accelerate their discovery and development programs.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Custom Synthesis Projects. [Link]

-

CP Lab Safety. This compound, 1 gram, Each. [Link]

-

Chemcasts. This compound (CAS 331-62-4) – Thermophysical Properties. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

Alfa Aesar. Safety Data Sheet - 3-Fluoro-4-methylbenzonitrile. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]

-

PubChemLite. This compound (C8H6FNO). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 3-フルオロ-4-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Cyano-2-fluoroanisole for Advanced Research and Development

Foreword: Unveiling the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrile functionalities into aromatic scaffolds has become a cornerstone of innovation. 4-Cyano-2-fluoroanisole, a molecule embodying this design principle, presents itself as a versatile and highly valuable building block. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the physicochemical properties, synthesis, and applications of this compound. Our objective is to move beyond a simple recitation of data, providing instead a field-proven perspective on the causality behind its chemical behavior and the methodologies for its characterization and use.

Molecular Identity and Physicochemical Characteristics

4-Cyano-2-fluoroanisole, also known by its systematic IUPAC name 3-Fluoro-4-methoxybenzonitrile , is a trifunctional aromatic compound. Its structure, featuring a methoxy group, a fluorine atom, and a nitrile group on a benzene ring, offers multiple sites for chemical modification and imparts a unique electronic profile.

Core Physicochemical Data

The fundamental physical and chemical properties of 4-Cyano-2-fluoroanisole are summarized in the table below. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 331-62-4 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 98 - 102 °C | [1] |

| Boiling Point | 98 °C at 1.5 mmHg | [1][2] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [Inferred] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Structural Representation

Figure 2: Proposed synthesis of 4-Cyano-2-fluoroanisole.

Step-by-Step Synthesis Protocol

This protocol outlines the conversion of 3-fluoro-4-methoxyaniline to 4-Cyano-2-fluoroanisole via a Sandmeyer reaction. [3][4] Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methoxyaniline in a suitable aqueous acid (e.g., 3M HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

The resulting solution contains the in situ generated arenediazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Cool the cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-Cyano-2-fluoroanisole.

Spectroscopic and Analytical Characterization

Accurate structural elucidation is critical. The following sections detail the expected spectral characteristics of 4-Cyano-2-fluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group will appear as a singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic region for cyano groups (around 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C-O Stretch: Anisoles typically show a strong C-O stretching vibration between 1200 and 1275 cm⁻¹.

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the range of 1000-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 151.14. Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 136, and the loss of a formyl radical (•CHO), resulting in a fragment at m/z 122.

Experimental Protocols for Physicochemical Property Determination

The following are standardized, self-validating protocols for determining key physicochemical properties.

Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry 4-Cyano-2-fluoroanisole. Pack the powder into a capillary tube to a height of 2-3 mm. [5][6]2. Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range represents the melting point. [5][6]

Solubility Assessment Workflow

Figure 3: Solubility testing workflow for 4-Cyano-2-fluoroanisole.

Protocol:

-

Add approximately 20-30 mg of 4-Cyano-2-fluoroanisole to separate test tubes.

-

To each test tube, add 1 mL of the respective solvent (water, 5% NaOH, 5% HCl, concentrated H₂SO₄, and various organic solvents).

-

Agitate each mixture vigorously for 1-2 minutes.

-

Observe and record whether the compound dissolves completely, partially, or not at all. [3][7][8]

Applications in Research and Drug Development

The unique arrangement of functional groups in 4-Cyano-2-fluoroanisole makes it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be a key pharmacophore or be converted into other functional groups like amines or carboxylic acids. [2]* Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the creation of novel pesticides and herbicides. [2]* Fluorescent Probes: The conjugated system and the presence of electron-withdrawing and -donating groups make it a candidate for the development of fluorescent dyes and probes for biological imaging.

Safety, Handling, and Disposal

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [9][10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][10]* Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Handle with care.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Versatile Tool for Chemical Innovation

4-Cyano-2-fluoroanisole is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its physicochemical properties, combined with its synthetic accessibility and versatile reactivity, position it as a key building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials. This guide has aimed to provide not only the essential technical data but also the scientific rationale and practical methodologies required to effectively utilize this compound in a research and development setting.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 4, 2026, from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Chemistry Stack Exchange. (2019, November 5). Cyanogenic and Fluorine Compounds in Pharmaceutical Science. Retrieved January 4, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved January 4, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 4, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved January 4, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%. Retrieved January 4, 2026, from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.

-

WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. Retrieved January 4, 2026, from [Link]

-

OSTI.GOV. (2008, December 31). Synthesis of 3-Cyano-2-fluoropyridines (Journal Article). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025, August 7). (Eco)toxicity of fluoro-organic and cyano-based ionic liquid anions. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Methoxybenzonitrile - the NIST WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Data of 3-Fluoro-4-methoxybenzonitrile

Introduction: A Versatile Building Block in Modern Chemistry

3-Fluoro-4-methoxybenzonitrile, with the CAS number 331-62-4, is a polysubstituted aromatic nitrile of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a strategically positioned fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. This trifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including potential anti-cancer and anti-inflammatory drugs.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design, while the nitrile and methoxy groups offer versatile handles for a variety of chemical transformations.[2]

This guide provides a comprehensive analysis of the spectral data of this compound, offering researchers and drug development professionals a detailed understanding of its structural characterization through modern spectroscopic techniques. By delving into the nuances of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to serve as a practical reference for the unambiguous identification and quality assessment of this important synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 331-62-4 | [3][4] |

| Molecular Formula | C₈H₆FNO | [3][4] |

| Molecular Weight | 151.14 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 97-101 °C | [4] |

| Boiling Point | 254.3 °C at 760 mmHg | |

| SMILES | COc1ccc(cc1F)C#N | [4] |

| InChI Key | FEEOVAOEPGQDTJ-UHFFFAOYSA-N | [4] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

A high-quality IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol or acetone, followed by a dry cloth.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the crystalline this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

}

Workflow for Acquiring an ATR-FTIR Spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound, with assignments based on established literature values for substituted benzonitriles.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (methoxy group) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1610, 1510, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~1270 | Strong | Aryl-O stretch (asymmetric) |

| ~1150 | Strong | C-F stretch |

| ~1030 | Medium | Aryl-O stretch (symmetric) |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching bands in the 1610-1450 cm⁻¹ region confirm the aromatic nature of the compound. The strong absorption around 1270 cm⁻¹ is indicative of the aryl-ether linkage, and the band in the vicinity of 1150 cm⁻¹ is characteristic of the C-F bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.

-

Instrumentation: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three methoxy protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.3 | m | 2H | Aromatic protons (H-2, H-6) |

| ~7.1-6.9 | t | 1H | Aromatic proton (H-5) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

The methoxy protons appear as a sharp singlet around 3.9 ppm. The aromatic region will display more complex patterns due to spin-spin coupling between the protons and with the fluorine atom. The protons ortho and meta to the nitrile group (H-2 and H-6) will likely appear as a multiplet at a lower field (downfield) due to the electron-withdrawing nature of the nitrile. The proton ortho to the methoxy group (H-5) will be a triplet at a higher field (upfield). The coupling constants (J-values) between the protons and with the fluorine atom would provide further confirmation of the assignments.

The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~150 | C-OCH₃ |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | C-CN |

| ~115 (d) | Aromatic CH |

| ~105 | C≡N |

| ~56 | -OCH₃ |

The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling, and its chemical shift will be significantly downfield. The carbon of the nitrile group (C≡N) is expected to be observed around 105 ppm, while the carbon attached to the nitrile group (C-CN) will be in the aromatic region. The methoxy carbon will appear as a sharp signal around 56 ppm.

}

Structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecular structure.

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The mass spectrum of this compound will show a molecular ion peak (M⁺•) at an m/z value corresponding to its molecular weight (151.14 g/mol ).[3] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

| m/z | Ion/Fragment | Possible Loss from Molecular Ion |

| 151 | [C₈H₆FNO]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₇H₃FNO]⁺• | Loss of •CH₃ |

| 122 | [C₇H₃FO]⁺ | Loss of •H and HCN |

| 108 | [C₇H₅O]⁺ | Loss of •F and HCN |

| 94 | [C₆H₃O]⁺ | Loss of •F, HCN, and •CH₃ |

The loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 136 is a likely fragmentation pathway. Subsequent losses of neutral molecules like hydrogen cyanide (HCN) are also common for benzonitriles.

}

A Plausible Fragmentation Pathway for this compound.

Applications in Research and Development

The structural features of this compound make it a versatile building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy and novel anti-inflammatory agents.[1]

-

Agrochemicals: This compound is utilized in the preparation of advanced herbicides and pesticides, where the fluoro- and methoxy-substituted phenyl ring can contribute to the efficacy and selectivity of the final product.[1]

-

Materials Science: It is also employed in the synthesis of specialty polymers and other advanced materials, where its incorporation can lead to enhanced thermal stability and specific electronic properties.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The combined interpretation of IR, ¹H NMR, ¹³C NMR, and mass spectrometry data allows for an unambiguous confirmation of its molecular structure. A thorough understanding of these spectral signatures is paramount for researchers and professionals who rely on the purity and identity of this key synthetic intermediate for the successful development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. (n.d.). Enwave Optronics. Retrieved from [Link]

-

The Role of this compound in Custom Synthesis Projects. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

4-Fluoro-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (C8H6FNO). (n.d.). PubChemLite. Retrieved from [Link]

-

Fourier transform‐infrared (FT‐IR) spectrum of 4‐methoxybenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methoxy-benzonitrile. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Fluoro-3-methoxybenzonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

3 - Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

-

o-Methoxybenzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

Lecture 3: Coupling Constants. (2012, January 31). Harvard University. Retrieved from [Link]

-

This compound (CAS 331-62-4) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

This compound. (n.d.). Crysdot LLC. Retrieved from [Link]

-

NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

-

4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid. (n.d.). mVOC. Retrieved from [Link]

-

GSRS. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

Computing Applications in Molecular Spectroscopy. (n.d.). CAS Source Index (CASSI) Search Tool. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR [m.chemicalbook.com]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. 3-氟-4-甲氧基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-methoxybenzonitrile

This guide provides comprehensive safety and handling protocols for 3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4), a versatile fluorinated building block used extensively in pharmaceutical and agrochemical research and development.[1] Given its toxicological profile, a thorough understanding and strict adherence to safety procedures are paramount for all personnel handling this compound. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: A Profile of this compound

This compound, also known as 4-Cyano-2-fluoroanisole, is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, makes it a valuable intermediate for synthesizing more complex molecules, including anti-cancer and anti-inflammatory drugs.[1] However, the very features that impart its synthetic utility also necessitate rigorous handling precautions.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is the foundation of a robust safety plan. The table below summarizes key data compiled from multiple safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [1][4][5] |

| CAS Number | 331-62-4 | [1][2][3][4][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 97-102 °C | [1][2][4] |

| Boiling Point | 98 °C at 1.5 mmHg | [1] |

| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A) | [2][6] |

The Core Hazard: Understanding Nitrile Toxicity

The primary toxicological concern with many nitrile compounds stems from their potential to metabolize and release cyanide in vivo.[2] Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2] While studies have shown that benzonitrile itself is not readily metabolized to cyanide, the presence of the nitrile functional group demands that it be handled as a substance with high acute toxicity.[4][7]

The hazard statements for this compound are explicit:

Exposure can occur through three primary routes: ingestion, dermal contact, and inhalation of the powder. Therefore, all handling procedures must be designed to rigorously control these routes of exposure.

The Hierarchy of Controls: A Self-Validating System for Safety

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach. The hierarchy of controls, from most to least effective, provides a framework for minimizing risk.

Caption: Hierarchy of controls for managing exposure risks.

Standard Operating Procedures (SOPs)

The following protocols are mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical.[8] No work with this compound should commence without the following:

-

Eye/Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.[7]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[5] Nitrile provides good resistance to a wide range of chemicals for incidental contact.[9][10] Inspect gloves before each use and remove them immediately if contamination is suspected.[10] Never reuse disposable gloves.[10]

-

Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[7] Ensure clothing covers the legs and wear closed-toe shoes.[5]

Weighing and Handling Protocol (Toxic Powder)

The highest risk of exposure occurs when handling the solid compound, as fine powders can easily become airborne.[11] All handling of solid this compound must be performed within a certified chemical fume hood.

Step-by-Step Weighing Procedure:

-

Preparation: Designate a specific area within the fume hood for this task.[5] Cover the work surface with disposable plastic-backed absorbent paper.[3]

-

Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance, which should be located as close to the hood as practical but outside of its direct airflow to ensure accuracy.[3][11] Tare the balance.

-

Transfer in Hood: Move the tared, open container into the fume hood.

-

Aliquot Compound: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound from the stock bottle into your tared container. Keep containers closed as much as possible to minimize dust generation.[3]

-

Seal and Clean: Securely cap the container. Lightly wipe the exterior of the container with a cloth dampened with 70% ethanol before removing it from the hood to decontaminate any stray powder. Dispose of the wipe as hazardous waste.

-

Final Weighing: Place the sealed container back on the balance to obtain the final mass.

-

Solubilization: If preparing a solution, return the sealed container to the fume hood before adding the solvent.[12]

Caption: Safe weighing workflow for toxic powders.

Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

The compound must be stored in a locked cabinet or a location with restricted access, as indicated by the P405 "Store locked up" precautionary statement.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response

Caption: Immediate first aid response to exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek prompt medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention from an ophthalmologist.[14]

-

Inhalation: Move the person to fresh air.[13][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[15]

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][6] Rinse mouth with water.[2][6] Do NOT induce vomiting.[8]

Spill Response

-

Minor Spill (in fume hood):

-

Ensure PPE is intact.

-

Gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

-

Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid generating dust.[16]

-

Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.

-

-

Major Spill (outside fume hood):

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[6]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[18]

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a disciplined and informed approach. By understanding its toxicological properties and rigorously applying the hierarchy of controls—from engineering solutions like fume hoods to meticulous personal practices and the correct use of PPE—researchers can effectively mitigate the risks associated with its handling. These protocols should form the basis of a laboratory-specific Standard Operating Procedure, ensuring a culture of safety for all personnel.

References

-

This compound (CAS 331-62-4) – Thermophysical Properties - Chemcasts . Chemcasts. [Link]

-

How to Choose High-Performance Chemical-Resistant Nitrile Gloves? . Kingfa Medical. [Link]

-

How to Select Nitrile Chemical Resistant Gloves for Industry? . Unknown Source. [Link]

-

EHS-461, WEIGHING HAZARDOUS POWDERS | Emory EHSO . Emory University. [Link]

-

NITRILES - CDC Stacks . Centers for Disease Control and Prevention. [Link]

-

Glove Selection For Specific Chemicals - SUNY New Paltz . State University of New York at New Paltz. [Link]

-

Powder Weighing Procedure | Safety Unit - Weizmann Institute of Science . Weizmann Institute of Science. [Link]

-

Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide . NMSafety. [Link]

-

The Dos and Don'ts of Weighing Dangerous Chemicals - Bitesize Bio . Bitesize Bio. [Link]

-

Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley . University of California, Berkeley. [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI . National Center for Biotechnology Information. [Link]

-

20.7: Chemistry of Nitriles . Chemistry LibreTexts. [Link]

-

Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY . NJ.gov. [Link]

-

Hazardous Materials Disposal Guide | Nipissing University . Nipissing University. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . Clym Environmental. [Link]

-

Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% - Cole-Parmer . Cole-Parmer. [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

-

Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . ResearchGate. [Link]

-

Hazardous Chemical Exposures | Office of Environmental Health and Safety . Princeton University. [Link]

-

Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]

-

Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety . University of California, Santa Barbara. [Link]

-

What to do in a chemical emergency - GOV.UK . GOV.UK. [Link]

Sources

- 1. safety.duke.edu [safety.duke.edu]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 6. epa.gov [epa.gov]

- 7. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. nmsafety.com [nmsafety.com]

- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 12. ehso.emory.edu [ehso.emory.edu]

- 13. gz-supplies.com [gz-supplies.com]

- 14. Phytotoxic Properties of Substituted Benzonitriles and Derivatives | Weed Science | Cambridge Core [cambridge.org]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nj.gov [nj.gov]

- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

A Technical Guide to the Solubility of 3-Fluoro-4-methoxybenzonitrile in Organic Solvents

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct experimental solubility data, this guide employs a multi-faceted approach, combining theoretical solubility prediction models, analysis of structurally similar compounds, and detailed experimental protocols. It is designed to empower researchers and drug development professionals with the knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this versatile compound.

Introduction to this compound

This compound is a white to off-white crystalline solid with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[2] Its structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a valuable building block in organic synthesis.[1] The presence of these functional groups imparts unique reactivity and allows for diverse chemical transformations, rendering it a crucial component in the development of novel therapeutic agents and crop protection chemicals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final products.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a robust framework for predicting the solubility of a compound in different solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.

Molecular Descriptors of this compound

-

Predicted LogP (Octanol-Water Partition Coefficient): 1.7[3] This value suggests that the compound is moderately lipophilic, indicating a preference for organic solvents over water, but still retaining some degree of polarity.

-

Predicted Polar Surface Area (PSA): 33 Ų[3] The PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A PSA of 33 Ų is considered moderate and suggests the potential for polar interactions with solvents.

These descriptors indicate that this compound is a moderately polar molecule, and therefore, is expected to exhibit good solubility in a range of polar and moderately non-polar organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle is that substances with similar HSP values are likely to be miscible.[4]

The HSP for a solute (like this compound) and various solvents can be plotted in a three-dimensional "Hansen space." Solvents that lie within a certain "interaction radius" of the solute are predicted to be good solvents.

While the exact HSP values for this compound have not been experimentally determined, they can be estimated using group contribution methods or specialized software.[5][6] Researchers can utilize these tools to predict which solvents are most likely to be effective.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents [7]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles and data from structurally similar compounds, we can construct a qualitative solubility profile for this compound.

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. For the related compound 4-Bromo-2-fluorobenzonitrile, good solubility in THF and DMSO has been reported.

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrile and methoxy groups suggests good solubility.

-

-

Moderate Solubility is Expected in:

-

Aromatic Hydrocarbons: Such as toluene. While less polar, the aromatic ring of toluene can interact favorably with the benzene ring of the solute.

-

Chlorinated Solvents: Such as dichloromethane.

-

-

Low Solubility is Expected in:

-

Non-polar Aliphatic Hydrocarbons: Such as hexane and heptane. The significant difference in polarity would limit solubility.

-

-

Slight to Moderate Water Solubility: The related compound 3-fluorobenzonitrile has a reported water solubility of 3000 mg/L.[8] Given the presence of the polar methoxy group, this compound is also expected to have some degree of water solubility.

This predicted profile serves as an excellent starting point for solvent screening in various applications. For instance, in crystallization, an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are standard protocols for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[10]

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated stock solution (typically in DMSO).[11][12]

Methodology (Nephelometric Assay):

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility.[13]

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This technical guide has provided a thorough analysis of the solubility of this compound in organic solvents. By integrating theoretical prediction models with practical experimental protocols, researchers and drug development professionals are better equipped to handle this important chemical intermediate. The provided frameworks for understanding and determining solubility will aid in the efficient development of synthetic routes, purification methods, and formulations, ultimately accelerating the journey from laboratory research to industrial application.

References

-

Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved January 4, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]

-

How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved January 4, 2026, from [Link]

-

Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research. Retrieved January 4, 2026, from [Link]

-

Guide for crystallization. (n.d.). University of Geneva. Retrieved January 4, 2026, from [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved January 4, 2026, from [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved January 4, 2026, from [Link]

-

Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

-

Designer Solvent Blends. (n.d.). Hansen Solubility Parameters. Retrieved January 4, 2026, from [Link]

-

shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Hansen Solubility Parameters (HSP) Tool. (n.d.). Process Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

SPHERES: Solubility Parameter Calculation. (2025, July 5). MATLAB Central File Exchange. Retrieved January 4, 2026, from [Link]

-

This compound (CAS 331-62-4) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved January 4, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). hansen-solubility.com. Retrieved January 4, 2026, from [Link]

-

Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules? (2024, January 21). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

HSPiP - Hansen Solubility Parameters. (n.d.). hansen-solubility.com. Retrieved January 4, 2026, from [Link]

-

4-Methoxybenzonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

4-Methoxybenzonitrile. (2025, August 21). Chemsrc. Retrieved January 4, 2026, from [Link]

-

4-Fluoro-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). MDPI. Retrieved January 4, 2026, from [Link]

-

4-Methoxybenzonitrile. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

-

Using Hansen Solubility Parameters to Predict Dispersion of Nano-Particles in Polymeric Films. (2015, November 27). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Benzonitrile, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

HANSEN SOLUBILITY PARAMETERS. (n.d.). Kinam Park. Retrieved January 4, 2026, from [Link]

-

3-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

3-fluorobenzonitrile. (2025, May 20). ChemSynthesis. Retrieved January 4, 2026, from [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. parchem.com [parchem.com]

- 9. quora.com [quora.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Introduction: The Strategic Value of a Trifunctional Building Block

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile

This compound (CAS No. 331-62-4) is a highly versatile aromatic compound that has garnered significant interest within the fields of pharmaceutical discovery, agrochemicals, and materials science.[1] Its strategic value stems from the unique arrangement of three distinct functional groups on a single benzene ring: a reactive nitrile, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This trifunctional nature provides chemists with multiple, orthogonal sites for chemical modification, making it a prized intermediate for constructing complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the nitrile and methoxy groups offer diverse handles for subsequent transformations, such as conversion to amines, carboxylic acids, or phenols.[1] This guide provides a detailed exploration of the core synthetic pathways to this key intermediate, offering field-proven insights for researchers and process development scientists.

Pathway 1: Nucleophilic Aromatic Substitution via Cyanation of an Aryl Halide

The most direct and commonly cited route to this compound involves the displacement of a halide, typically bromide, from a suitable precursor. This approach, a variation of the Rosenmund-von Braun reaction, leverages the activation of the aromatic ring by the fluorine atom to facilitate nucleophilic substitution with a cyanide source.

Causality and Mechanistic Considerations

The choice of 2-fluoro-4-bromoanisole (also known as 4-bromo-1-fluoro-2-methoxybenzene) as the starting material is strategic. The bromine atom serves as an excellent leaving group. The reaction is typically mediated by copper(I) cyanide (CuCN). The copper(I) salt plays a crucial role; it not only delivers the cyanide nucleophile but also coordinates to the aryl halide, lowering the activation energy for the substitution. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the product. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is essential to solubilize the reagents and to achieve the high temperatures often required for this transformation.[2][3]

Visual Workflow: Cyanation of 2-Fluoro-4-bromoanisole

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-4-methoxybenzonitrile: Key Intermediates and Strategic Pathways

Abstract

3-Fluoro-4-methoxybenzonitrile is a pivotal building block in modern synthetic chemistry, serving as a crucial precursor in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique trifunctional nature, featuring a nitrile, a fluorine atom, and a methoxy group on an aromatic ring, provides extensive possibilities for molecular elaboration.[1] This technical guide provides an in-depth analysis of the principal synthetic routes to this valuable compound, with a specialized focus on the identification, formation, and strategic importance of key chemical intermediates. We will dissect three primary pathways: two routes pivoting on the sequence of cyanation and etherification of a phenolic precursor, and a third route employing the classic Sandmeyer reaction. Each pathway is evaluated through the lens of a senior application scientist, emphasizing the causality behind experimental choices, process scalability, and field-proven insights to guide researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Value of this compound

In the landscape of fine chemical manufacturing and drug discovery, the efficiency and robustness of a synthetic route are paramount. This compound (CAS No. 331-62-4) has emerged as an intermediate of high interest due to its versatile reactivity. The nitrile group can be readily transformed into amines, carboxylic acids, or amides; the fluorine atom often enhances metabolic stability and binding affinity in bioactive molecules; and the methoxy group provides a site for potential ether cleavage or further functionalization.[1] Understanding the synthesis of this molecule is not merely an academic exercise but a critical component of process development and innovation. This guide moves beyond a simple recitation of steps to provide a logical framework for each synthesis, empowering the scientist to select and optimize the most suitable pathway for their specific objectives.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through a few convergent strategies. The choice of pathway is often dictated by the availability and cost of starting materials, desired purity, scalability, and tolerance for handling specific reagents or unstable intermediates. The three dominant approaches that will be explored are:

-

Pathway A: Cyanation Followed by Etherification: This route begins with a halogenated fluorophenol, introduces the nitrile group, and concludes with methylation of the resulting hydroxyl group.

-

Pathway B: Etherification Followed by Cyanation: A strategic inversion of Pathway A, this route first protects the hydroxyl group as a methyl ether before introducing the nitrile functionality.

-

Pathway C: The Sandmeyer Reaction: This classic transformation builds the molecule from an aniline precursor, utilizing a diazonium salt intermediate to introduce the nitrile group.

Each of these pathways involves distinct key intermediates that define the logic and challenges of the route.

Pathway A: Cyanation Followed by Etherification

Principle and Strategy

This is arguably one of the most direct and frequently cited methods. The strategy involves the nucleophilic displacement of a halide (typically bromide) on a fluorophenol ring with a cyanide source, a transformation known as the Rosenmund-von Braun reaction. The resulting hydroxynitrile intermediate is then methylated in a subsequent step. This approach isolates the two key transformations, allowing for purification at an intermediate stage.

Key Intermediate: 3-Fluoro-4-hydroxybenzonitrile

The central intermediate in this pathway is 3-Fluoro-4-hydroxybenzonitrile. Its successful synthesis is the lynchpin of the entire route. This intermediate is a stable, often crystalline solid that can be isolated and purified before proceeding to the final methylation step, ensuring high purity in the final product.[3][4][5]

Caption: Synthetic route via the 3-Fluoro-4-hydroxybenzonitrile intermediate.

Detailed Protocol: Synthesis of 3-Fluoro-4-hydroxybenzonitrile[3]

-

Expertise & Rationale: This protocol uses copper(I) cyanide to displace bromide. N-Methylpyrrolidone (NMP) is selected as the solvent for its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the copper cyanide salt.[4]

-

Materials and Equipment:

-

4-Bromo-2-fluorophenol

-

Copper(I) Cyanide (CuCN)

-

N-Methylpyrrolidone (NMP)

-

Diethyl ether

-

1N Hydrochloric acid, Water, Brine

-

Magnesium sulfate (anhydrous)

-

Three-neck round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Under a nitrogen atmosphere, charge a stirred reaction vessel with 4-Bromo-2-fluorophenol (1.0 eq), copper(I) cyanide (1.2 eq), and NMP (approx. 8 mL per gram of starting material).

-

Heat the mixture to 150°C and maintain for 5 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

-

Cool the reaction mixture and dilute with diethyl ether (approx. 20 mL per gram of starting material).

-

Stir the mixture and decant the ether layer. The residue is extracted again with fresh ether.

-

Combine the organic decantates and wash sequentially with water, 1N HCl solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-Fluoro-4-hydroxybenzonitrile, which can be further purified by recrystallization.

-

Detailed Protocol: Methylation of 3-Fluoro-4-hydroxybenzonitrile

-

Expertise & Rationale: This is a classic Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction with the methylating agent (e.g., dimethyl sulfate).

-

Procedure:

-

Dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Add dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (for acetone) or 50-60°C (for DMF) and stir until the reaction is complete.

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated to yield this compound.

-

Pathway B: Etherification Followed by Cyanation

Principle and Strategy